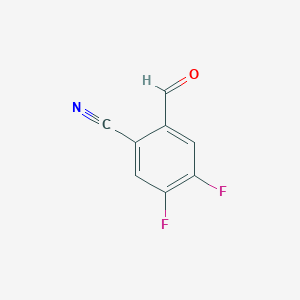![molecular formula C29H29N3O5 B11718280 5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11718280.png)
5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione は、そのユニークな化学構造と特性で知られる複雑な有機分子です。この化合物は、ジエチルアミノ基がフェニル環に結合し、さらにメトキシフェニル置換基を持つジアジナン トリオン コアに結合していることを特徴としています。
準備方法
合成ルートと反応条件
5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trioneの合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートの1つは、酸性条件下で4-(diethylamino)ベンズアルデヒドと1,3-bis(2-methoxyphenyl)尿素を縮合させて、目的の生成物を得る方法です。この反応は通常、エタノールやメタノールなどの溶媒中で行われ、反応混合物を数時間還流して完全な変換を保証します。
工業生産方法
工業的な環境では、この化合物の生産は同様の合成ルートで行われる場合がありますが、より大規模に行われます。連続フローリアクターや自動システムを使用すると、合成の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
化学反応の分析
反応の種類
5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trioneは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化させることができ、対応するキノンまたはその他の酸化誘導体を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元されたアミンまたはアルコールを生成します。
置換: 求核置換反応は、メトキシ基またはジエチルアミノ基で起こり、置換誘導体を生成します。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカンまたはアシルクロリド。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬や条件に応じて、酸化されたキノン、還元されたアミン、さまざまな置換誘導体などです。
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌作用や抗癌作用を含む潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探るための研究が進行中です。
工業: そのユニークな化学的特性により、新しい材料、染料、およびポリマーの開発に使用されています。
科学的研究の応用
5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and polymers due to its unique chemical properties.
作用機序
5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trioneの作用機序は、特定の分子標的や経路との相互作用を含みます。ジエチルアミノ基は、生物学的受容体や酵素と相互作用し、その活性を調節することがあります。この化合物の構造により、さまざまな生化学経路に参加することが可能になり、治療効果につながる可能性があります。
類似化合物の比較
類似化合物
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
独自性
類似化合物と比較して、this compoundは、官能基のユニークな組み合わせと、さまざまな化学反応の可能性により際立っています。その構造は、特定の用途に合わせて調整された特性を持つ新しい化合物を開発するための汎用性の高いプラットフォームを提供します。
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
特性
分子式 |
C29H29N3O5 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H29N3O5/c1-5-30(6-2)21-17-15-20(16-18-21)19-22-27(33)31(23-11-7-9-13-25(23)36-3)29(35)32(28(22)34)24-12-8-10-14-26(24)37-4/h7-19H,5-6H2,1-4H3 |
InChIキー |
UXGPXVDQVBMHNR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)


![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)

